molecular formula C14H24O2 B12715552 (Z)-Oxacyclopentadec-6-en-2-one CAS No. 63958-52-1

(Z)-Oxacyclopentadec-6-en-2-one

Cat. No.: B12715552
CAS No.: 63958-52-1
M. Wt: 224.34 g/mol
InChI Key: USYAGNRXEGBFEX-XQRVVYSFSA-N
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Description

(Z)-Oxacyclopentadec-6-en-2-one is a chemical compound known for its unique structure and properties It is a macrocyclic lactone, which means it contains a large ring structure with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Oxacyclopentadec-6-en-2-one typically involves the cyclization of a linear precursor. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst to form the macrocyclic ring. The reaction conditions often include the use of a ruthenium-based catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow chemistry. This approach allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-Oxacyclopentadec-6-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-Oxacyclopentadec-6-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances and flavors due to its unique scent profile.

Mechanism of Action

The mechanism by which (Z)-Oxacyclopentadec-6-en-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve disrupting the cell membrane of bacteria, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    (E)-Oxacyclopentadec-6-en-2-one: This isomer has a different spatial arrangement of atoms, which can lead to different chemical properties and reactivity.

    Cyclopentadecanone: Another macrocyclic lactone with a similar ring structure but different functional groups.

Uniqueness

(Z)-Oxacyclopentadec-6-en-2-one is unique due to its specific ring size and the presence of a double bond in the Z-configuration. This configuration can influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.

Properties

CAS No.

63958-52-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(6Z)-1-oxacyclopentadec-6-en-2-one

InChI

InChI=1S/C14H24O2/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-14/h4,6H,1-3,5,7-13H2/b6-4-

InChI Key

USYAGNRXEGBFEX-XQRVVYSFSA-N

Isomeric SMILES

C1CCCCOC(=O)CCC/C=C\CCC1

Canonical SMILES

C1CCCCOC(=O)CCCC=CCCC1

Origin of Product

United States

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